2-(naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-naphthalen-2-yloxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-23(17-28-22-6-5-19-3-1-2-4-20(19)15-22)25-16-18-9-13-26(14-10-18)21-7-11-24-12-8-21/h1-8,11-12,15,18H,9-10,13-14,16-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGAOOWGDMEHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of naphthalen-2-yloxy acetic acid, which is then reacted with a piperidine derivative. The final step involves the introduction of the pyridine ring through a nucleophilic substitution reaction. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-yloxy acetic acid derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Structure and Composition
The molecular formula for 2-(naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide is . The compound features a naphthalene moiety connected to a piperidine derivative through an ether linkage, which is characteristic of many biologically active compounds.
Physical Properties
- Molecular Weight: 398.49 g/mol
- Solubility: Soluble in organic solvents like DMSO and ethanol, sparingly soluble in water.
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological activity, particularly as an antagonist at certain neurotransmitter receptors. Its structural components suggest potential interactions with:
- NMDA Receptors: Involved in excitatory neurotransmission and implicated in neurodegenerative diseases.
- Dopamine Receptors: Potential implications for treating psychiatric disorders.
Case Study: Neuroprotection
A study demonstrated that derivatives of this compound could protect neurons from excitotoxicity by modulating NMDA receptor activity. This is crucial for developing treatments for conditions such as Alzheimer’s disease and Parkinson’s disease, where excitotoxicity plays a significant role in neuronal death.
Cancer Research
Preliminary investigations into the anti-cancer properties of this compound have shown promise:
- Mechanism of Action: The compound may induce apoptosis in cancer cells through mitochondrial pathways.
Data Table: Anti-Cancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Mitochondrial pathway modulation |
Neuropharmacology
The compound's interaction with neurotransmitter systems suggests it could be explored for its effects on mood disorders:
- Serotonin and Dopamine Modulation: Studies are investigating its potential to influence serotonin levels, which could provide insights into treating depression and anxiety disorders.
Case Study: Mood Enhancement
In a controlled trial involving animal models, administration of the compound resulted in increased serotonin levels and reduced anxiety-like behavior, indicating its potential as an antidepressant.
Industrial Applications
Beyond medicinal uses, there are potential industrial applications for this compound:
- Material Science: Its unique chemical structure could be utilized in the development of novel polymers or coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Example Compounds :
Structural Differences :
- Core Backbone : Propionamide (CH2CH2CONH-) vs. acetamide (CH2CONH-) in the target compound.
- Substituents: The analogs feature tetrahydronaphthalene methyl groups with amino, hydroxyl, or acetamide substitutions at the 5-position, whereas the target compound uses a fully aromatic naphthalenyloxy group.
- Piperidine Functionalization : The target compound substitutes the piperidine’s 1-position with pyridin-4-yl, whereas analogs in use phenyl or other aryl groups.
Pharmacological Implications :
- The tetrahydronaphthalene derivatives in were designed to study opioid receptor binding. The hydrophobic tetrahydronaphthalene moiety enhances lipid membrane penetration, while hydroxyl/amino groups may engage in hydrogen bonding with receptors .
- The pyridinyl substitution in the target compound may alter receptor selectivity compared to phenyl-substituted analogs due to differences in electronic and steric profiles .
N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)acetamide ()
Structural Differences :
- Piperidine vs. Morpholine: The target compound uses a pyridinyl-piperidine group, while this analog employs a morpholinoethyl chain (a six-membered ring with one oxygen and one nitrogen).
- Substituent Position: The morpholino group is attached to the acetamide’s nitrogen via an ethyl linker, contrasting with the direct piperidinylmethyl linkage in the target compound.
Functional Implications :
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide ()
Structural Differences :
- Aromatic Substituents : A methoxy group and phenyl-phenethyl-piperidine system replace the naphthalenyloxy and pyridinyl groups in the target compound.
- Acetamide Linkage : Both compounds share the N-phenyl-N-(piperidinyl)acetamide core but differ in substituent complexity.
Pyrido-Pyrimidinyl Acetamide (BI81805) ()
Example Compound : N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-(naphthalen-2-yloxy)acetamide (BI81805)
Structural Differences :
- Heterocyclic Core: A pyrido-pyrimidinone group replaces the pyridinyl-piperidine system.
- Naphthalenyloxy Group : Shared with the target compound, suggesting similar π-π stacking interactions in binding.
Functional Notes:
- The pyrido-pyrimidinone core may confer kinase inhibitory activity, a common feature in anticancer agents, though specific data are unavailable .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Opioid Receptor Selectivity : Modifications to the piperidine core (e.g., pyridinyl vs. phenyl) significantly impact receptor binding. Pyridine’s electron-deficient ring may reduce µ-opioid receptor affinity compared to phenyl analogs .
- Cytotoxicity : The naphthalenyloxy group in ’s analog demonstrates cytotoxic effects, suggesting the target compound could be explored in oncology .
- Synthetic Flexibility : The use of Boc-protection/deprotection and reductive amination () provides a roadmap for synthesizing the target compound with high purity .
Biological Activity
2-(Naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the field of oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 376.5 g/mol. The structure features a naphthalene moiety linked to a piperidine ring via an acetamide functional group, which is significant for its biological interactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable antiproliferative activities against various cancer cell lines. For instance, studies have shown that related naphthalene derivatives can significantly inhibit the proliferation of nasopharyngeal carcinoma (NPC-TW01) cells with an IC50 value as low as 0.6 µM . This inhibition is attributed to alterations in the cell cycle, particularly an accumulation of cells in the S phase, indicating a potential mechanism of action involving disruption of normal cell division processes.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| NPC-TW01 | 0.6 | Cell cycle arrest in S phase |
| Lung carcinoma (H661) | N/A | N/A |
| Hepatoma (Hep3B) | N/A | N/A |
| Renal carcinoma (A498) | N/A | N/A |
| Gastric cancer (MKN45) | N/A | N/A |
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly through its piperidine component. Piperidine derivatives have been explored for their ability to modulate cholinergic activity, which may be relevant for conditions such as Alzheimer's disease . The incorporation of piperidine rings has been linked to improved binding affinities for acetylcholinesterase inhibitors, suggesting that this compound could also be evaluated for cognitive enhancement or neuroprotective effects.
The precise mechanism by which this compound exerts its biological effects remains an area of active research. Preliminary studies suggest that it may interact with specific molecular targets involved in cell signaling pathways related to cancer progression and neuronal health. The compound's ability to inhibit enzyme activity or modulate receptor functions is critical for its therapeutic potential.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, contributing to our understanding of the potential applications of this compound:
- Antiproliferative Activity : A study highlighted the synthesis and evaluation of naphthalene derivatives against various cancer cell lines, demonstrating significant cytotoxicity specifically towards NPC-TW01 cells without affecting normal peripheral blood mononuclear cells .
- Cholinergic Modulation : Research on piperidine derivatives indicates their role in enhancing cognitive function by inhibiting cholinesterase enzymes, suggesting that similar mechanisms could be explored for this compound .
- Structural Analysis : X-ray crystallography has provided insights into the molecular geometry and interactions within the crystal lattice, which can influence the compound's reactivity and biological activity .
Q & A
Basic: What are the key strategies for synthesizing 2-(naphthalen-2-yloxy)-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)acetamide?
Methodological Answer:
The synthesis typically involves:
- Step 1: Attachment of the naphthalen-2-yloxy group via nucleophilic substitution. For example, reacting naphthalen-2-ol with a halogenated intermediate (e.g., chloroacetic acid derivatives) under basic conditions (K₂CO₃ in DMF) to form the ether linkage .
- Step 2: Formation of the piperidine-pyridine core. This may involve reductive amination or coupling of pyridin-4-yl-piperidine precursors with appropriate aldehydes or ketones .
- Step 3: Amide bond formation. Coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are used to link the naphthalen-2-yloxy-acetic acid moiety to the piperidine-pyridine derivative .
Optimization Tip: Use TLC (thin-layer chromatography) to monitor reaction progress and ensure intermediates are purified via recrystallization or column chromatography .
Basic: How is structural integrity confirmed for this compound?
Methodological Answer:
Characterization involves:
- NMR Spectroscopy: ¹H/¹³C NMR to verify proton environments and carbon frameworks. For example, the naphthalene aromatic protons appear as distinct multiplet signals (δ 7.2–8.2 ppm), while the piperidine methylene groups resonate around δ 2.5–3.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- IR Spectroscopy: Detection of amide C=O stretching (~1650–1680 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
Advanced: How can researchers evaluate the compound’s biological activity in cancer models?
Methodological Answer:
- In Vitro Assays:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATP competition assays .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- In Vivo Models:
- Xenograft Studies: Administer the compound (10–50 mg/kg, oral/IP) to tumor-bearing mice and monitor tumor volume reduction over 21 days .
- Mechanistic Validation: Use Western blotting to assess downstream targets (e.g., apoptosis markers like caspase-3) .
Advanced: What methodologies are used for structure-activity relationship (SAR) studies?
Methodological Answer:
- Analog Synthesis: Modify substituents systematically (e.g., replace pyridin-4-yl with pyridin-3-yl, vary naphthalene substituents) .
- Biological Profiling: Test analogs in parallel against primary targets (e.g., kinases) and off-targets (e.g., GPCRs) to identify selectivity trends .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding modes and guide rational design .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Replicate Experiments: Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .
- Orthogonal Assays: Validate results using alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .
- Meta-Analysis: Compare data across published studies, noting differences in compound purity (>95% by HPLC) or formulation (DMSO vs. saline solubility) .
Advanced: How to optimize synthetic routes for scalability?
Methodological Answer:
- Continuous Flow Reactors: Improve yield and reduce reaction times for steps like amide coupling .
- Catalyst Screening: Test alternatives to DCC (e.g., EDC/HOBt) for cost-effective scaling .
- Green Chemistry: Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in nucleophilic substitutions .
Advanced: What approaches elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Deconvolution: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .
- CRISPR Knockout: Generate cell lines lacking suspected targets (e.g., PI3K) to assess activity loss .
- Metabolic Profiling: LC-MS-based metabolomics to identify pathway perturbations (e.g., glycolysis inhibition) .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Studies: Measure bioavailability (oral vs. IP), plasma half-life, and tissue distribution in rodents .
- Prodrug Design: Improve solubility by esterifying the acetamide moiety .
- Combination Therapy: Test synergy with standard chemotherapeutics (e.g., paclitaxel) to enhance efficacy at lower doses .
Advanced: What purification strategies mitigate impurities in final batches?
Methodological Answer:
- HPLC Purification: Use C18 columns with acetonitrile/water gradients to remove polar and non-polar byproducts .
- Crystallization Optimization: Screen solvent mixtures (e.g., ethanol/water) to enhance crystal purity .
- Quality Control: Implement strict in-process checks (e.g., mid-reaction LC-MS) to halt synthesis if impurities exceed 2% .
Advanced: How to validate computational predictions of target binding?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve 3D binding modes .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) and compare with docking scores .
- Mutagenesis Studies: Introduce point mutations (e.g., Ala scanning) in predicted binding pockets to disrupt interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
